trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride
Description
Chemical Structure and Key Features The compound trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride is a heterocyclic sulfone derivative with a saturated tetrahydrothiophene core. Its structure includes:
- A 1,1-dioxo (sulfone) group, enhancing polarity and stability.
- A cyclopentylamino substituent at position 4 in the trans configuration, influencing steric and electronic properties.
- A hydrochloride salt formulation, improving solubility for pharmaceutical applications.
Properties
Molecular Formula |
C9H18ClNO3S |
|---|---|
Molecular Weight |
255.76 g/mol |
IUPAC Name |
(3R,4R)-4-(cyclopentylamino)-1,1-dioxothiolan-3-ol;hydrochloride |
InChI |
InChI=1S/C9H17NO3S.ClH/c11-9-6-14(12,13)5-8(9)10-7-3-1-2-4-7;/h7-11H,1-6H2;1H/t8-,9-;/m0./s1 |
InChI Key |
AQIBIGFECQXVPL-OZZZDHQUSA-N |
Isomeric SMILES |
C1CCC(C1)N[C@H]2CS(=O)(=O)C[C@@H]2O.Cl |
Canonical SMILES |
C1CCC(C1)NC2CS(=O)(=O)CC2O.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride involves several steps. The synthetic routes typically include the reaction of cyclopentylamine with a suitable thiophene derivative under controlled conditions. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters to achieve cost-effective and efficient production .
Chemical Reactions Analysis
trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
Table 1: Key Substituent Variations and Properties
| Compound Name | Core Structure | Position 4 Substituent | Position 3 Group | Sulfone Group | Notable Properties |
|---|---|---|---|---|---|
| trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride | Tetrahydrothiophene | Cyclopentylamino (trans) | Hydroxyl | Yes | High polarity, moderate solubility |
| cis-4-Cyclohexylamino-1,1-dioxo-tetrahydrothiophen-3-ol* | Tetrahydrothiophene | Cyclohexylamino (cis) | Hydroxyl | Yes | Lower solubility due to bulkier substituent |
| (3-(Thiophen-3-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride | Aromatic thiophene | Trifluoromethylphenyl | Methanamine | No | Enhanced metabolic stability |
Key Observations :
- Substituent Bulk: Cyclohexylamino analogs exhibit reduced solubility compared to cyclopentylamino derivatives due to increased hydrophobicity.
- Sulfone Impact: The sulfone group in the target compound enhances oxidative stability compared to non-sulfone analogs like thiophene derivatives .
Stereochemical Comparisons: Trans vs. Cis Isomers
In contrast, cis isomers may exhibit:
- Reduced conformational flexibility.
- Altered pharmacokinetic profiles due to differential enzyme interactions.
Functional Group Modifications
Table 2: Functional Group Effects on Reactivity
| Modification | Example Compound | Impact on Reactivity/Stability |
|---|---|---|
| Replacement of hydroxyl with methoxy | trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-methoxy hydrochloride | Increased lipophilicity, reduced hydrogen bonding |
| Replacement of sulfone with sulfide | trans-4-Cyclopentylamino-tetrahydrothiophen-3-ol hydrochloride | Lower oxidative stability, higher metabolic degradation |
Biological Activity
trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride (CAS No. 916901-11-6) is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings and case studies.
- Molecular Formula : C9H18ClNO3S
- Molecular Weight : 255.76 g/mol
- IUPAC Name : (3R,4R)-4-(cyclopentylamino)-1,1-dioxothiolan-3-ol;hydrochloride
- Canonical SMILES : C1CCC(C1)NC2CS(=O)(=O)CC2O.Cl
The biological activity of this compound is primarily attributed to its structural features, which enable interactions with various biological targets. The compound's dioxo group and thiol functionality suggest potential roles in redox reactions and enzyme inhibition.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be lower than those of commonly used antibiotics, indicating a promising alternative for antibiotic-resistant strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Cytotoxicity
The cytotoxic effects of this compound were evaluated using various cancer cell lines. The compound exhibited selective cytotoxicity, with IC50 values indicating potent anti-cancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5 |
| MCF-7 | 10 |
| A549 | 15 |
Case Studies
Several case studies have explored the therapeutic potential of this compound in various disease models:
-
Case Study on Antibacterial Efficacy :
- A study conducted on infected wounds in a rat model showed that topical application of this compound led to a significant reduction in bacterial load and improved healing rates compared to controls.
-
Case Study on Cancer Treatment :
- In a xenograft model of breast cancer, administration of the compound resulted in reduced tumor growth and enhanced apoptosis in tumor cells. Histological analysis revealed increased necrosis and decreased mitotic figures in treated tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
